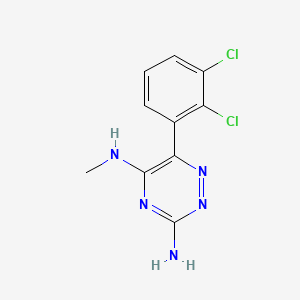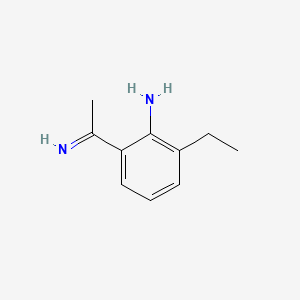
N5-Methyllamotrigine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N5-Methyllamotrigine typically involves the reductive N-methylation of nitro compounds. This method is preferred due to its straightforward approach and cost-effectiveness. The process involves the sequential hydrogenation and methylation of nitro compounds using various methylating agents and catalytic systems
Analyse Chemischer Reaktionen
N5-Methyllamotrigine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N5-methyl-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-dione, while reduction may yield N5-methyl-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine .
Wissenschaftliche Forschungsanwendungen
N5-Methyllamotrigine is widely used in scientific research due to its potent inhibitory effects on voltage-gated sodium channels and its activation of GABA(A) receptors . It is used as a research tool to study ligand-receptor interactions and has applications in various fields, including:
Chemistry: Used to study the properties and reactions of triazine derivatives.
Biology: Used to investigate the role of sodium channels and GABA(A) receptors in cellular processes.
Medicine: Potential therapeutic applications in the treatment of neurological disorders such as epilepsy and bipolar disorder.
Industry: Used in the development of new pharmaceuticals and chemical compounds.
Wirkmechanismus
N5-Methyllamotrigine exerts its effects by inhibiting voltage-gated sodium channels and activating GABA(A) receptors . The inhibition of sodium channels reduces neuronal excitability, while the activation of GABA(A) receptors enhances inhibitory neurotransmission. These actions contribute to its potential therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
N5-Methyllamotrigine is unique due to its dual action as both an inhibitor of voltage-gated sodium channels and an activator of GABA(A) receptors. Similar compounds include:
Lamotrigine: Primarily inhibits voltage-gated sodium channels but does not activate GABA(A) receptors.
Carbamazepine: Inhibits voltage-gated sodium channels and is used in the treatment of epilepsy and bipolar disorder.
Phenytoin: Another sodium channel inhibitor used in the treatment of epilepsy.
This compound’s unique combination of actions makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-(2,3-dichlorophenyl)-5-N-methyl-1,2,4-triazine-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5/c1-14-9-8(16-17-10(13)15-9)5-3-2-4-6(11)7(5)12/h2-4H,1H3,(H3,13,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJYMSFBMQWMAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone-d8](/img/new.no-structure.jpg)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)

![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![[2'-13C]uridine](/img/structure/B584034.png)
![[3'-13C]Uridine](/img/structure/B584035.png)
![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)


